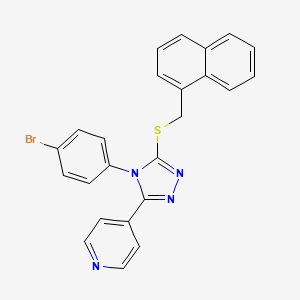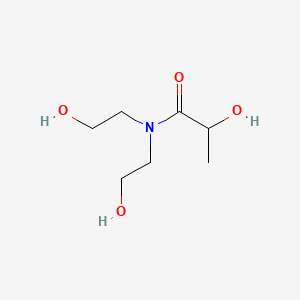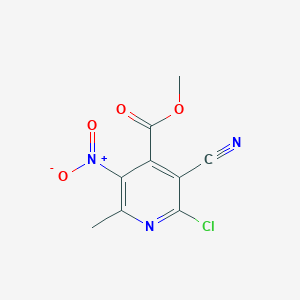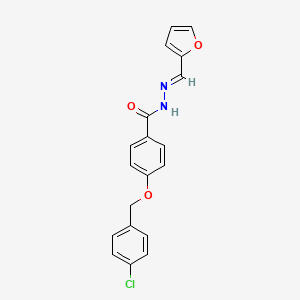
6-Hydroxy-N-(2-hydroxyethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is an organic compound with the molecular formula C8H17NO3. It is characterized by the presence of both hydroxyl and amide functional groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide typically involves the reaction of hexanoic acid with ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide via nucleophilic substitution. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and amide formation steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-N-(2-hydroxyethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the amide group.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions involving the hydroxyl groups.
Major Products
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,6-Pentahydroxy-N-(2-hydroxyethyl)hexanamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)propanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- N-[2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]benzamide
- N-[2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]acetamide
Uniqueness
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .
Eigenschaften
CAS-Nummer |
25169-33-9 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
6-hydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO3/c10-6-3-1-2-4-8(12)9-5-7-11/h10-11H,1-7H2,(H,9,12) |
InChI-Schlüssel |
NRKPYQKEFHRDIW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)NCCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)

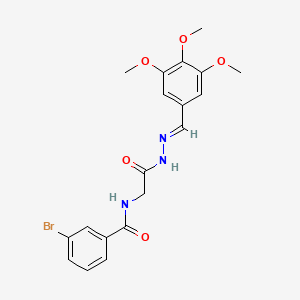
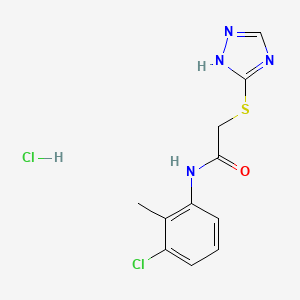
![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)
![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
